trans-3-Hydroxy-4-methylpiperidine
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Overview
Description
“trans-3-Hydroxy-4-methylpiperidine” is a chemical compound with the molecular formula C6H14ClNO . It is also known as “trans-3-Hydroxy-4-methylpiperidine hydrochloride” and has a molecular weight of 151.63 .
Synthesis Analysis
Piperidine derivatives, such as “trans-3-Hydroxy-4-methylpiperidine”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “trans-3-Hydroxy-4-methylpiperidine” is represented by the InChI code: 1S/C6H13NO.ClH/c1-5-2-3-7-4-6 (5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 . This indicates that the compound is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“trans-3-Hydroxy-4-methylpiperidine” is a yellow to brown solid . and should be stored at 0-8°C . Its physical form and properties are similar to those of other piperidine derivatives .Scientific Research Applications
Synthesis of Flavour and Fragrance Compounds
“(3R,4S)-4-methylpiperidin-3-ol” can be used in the synthesis of flavour and fragrance compounds. The Claisen, Cope and related [3,3]-sigmatropic rearrangements, sequential (“tandem”) sigmatropic rearrangements and the “ene” reaction are often used in the syntheses of these compounds .
Pheromone Synthesis
“(3R,4S)-4-methylpiperidin-3-ol” is the pheromone of the ant Tetramorium impurum. In 1981, Pasteels et al. isolated this compound together with 4-methyl-3-hexanone, from the heads of all adult castes of this ant . This compound is crucial for the communication among ants.
Chiral Methyl Branching
Both “(3R,4S)-4-methylpiperidin-3-ol” and “4-methyl-3-hexanone” possess a chiral methyl branching with an α-oxygenated carbon centre that is found in many other natural products . This makes these compounds representative synthetic targets to demonstrate the usefulness of a simple synthetic strategy developed to generate such functional moieties via a chiron approach .
Synthesis of Natural Products
“(3R,4S)-4-methylpiperidin-3-ol” can be used in the synthesis of natural products, such as terpenoids . Terpenoids are the largest and important group of fragrance compounds which may be obtained by Claisen rearrangements .
Industrial Scale Production
The Claisen as well as the Cope and Carroll rearrangements have proven very useful in the synthesis of fragrance and flavour compounds both in the laboratory and on an industrial scale . One of the first literature reports from this field referred to the synthesis of 2-methyl-2-hepten-6-one, one of the basic intermediates for the production of numerous fragrance compounds in the group of terpenoids .
Synthesis of α-Oxygenated Carbon Centre
“(3R,4S)-4-methylpiperidin-3-ol” can be used to synthesize compounds with an α-oxygenated carbon centre . This is a common feature in many natural products .
Safety and Hazards
properties
IUPAC Name |
(3R,4S)-4-methylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMLEOVXMKSOU-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Hydroxy-4-methylpiperidine |
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